molecular formula C19H15NO2S3 B2592714 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2177449-98-6

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2592714
CAS No.: 2177449-98-6
M. Wt: 385.51
InChI Key: ZWNQXHUDXFLVFR-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced research applications, particularly in the fields of organic electronics and medicinal chemistry . Its molecular structure integrates a benzo[b]thiophene carboxamide unit with a [2,3'-bithiophene] system through a 2-hydroxyethyl linker, creating a complex conjugated system known as a donor-acceptor-donor (D-A-D) motif . This specific architecture is highly valuable in materials science for the development of novel organic semiconductors, where its electronic properties can be exploited in the fabrication of organic field-effect transistors (OFETs) and non-linear optical materials . In pharmaceutical research, this compound serves as a crucial building block for investigating structure-activity relationships (SAR) due to the known pharmacological profiles of both benzothiophene and bithiophene scaffolds . The presence of multiple hydrogen bond acceptors and a large topological polar surface area suggests potential for targeted molecular interactions, making it a candidate for use in chemical biology and as a probe for studying protein-ligand binding mechanisms . Researchers will find this chemical entity particularly useful for exploring new chemical space in drug discovery platforms and for developing functional materials with tailored electronic properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNQXHUDXFLVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes the coupling of benzo[b]thiophene-2-carboxylic acid with a suitable amine derivative under the influence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives with reduced sulfur atoms.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s benzo[b]thiophene carboxamide scaffold is shared with several analogs:

  • L-652,343 (): Contains a trifluoromethyl group and an ethenyl bridge instead of the hydroxyethyl-bithiophene system. Its structure enables dual inhibition of cyclooxygenase and 5-lipoxygenase, contributing to anti-inflammatory activity .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro-substituted phenyl ring directly attached to the carboxamide. The dihedral angle between the thiophene and benzene rings (8.5–13.5°) influences crystallinity and intermolecular interactions .
  • Nitrothiophene carboxamides (): Incorporate nitro groups and thiazole substituents, enhancing antibacterial activity but reducing synthetic yields (42–99% purity) .

Physical and Spectroscopic Properties

Compound Molecular Formula Melting Point (°C) Yield Key Spectral Features (NMR/IR)
Target Compound Not reported Expected C=O stretch (~1670 cm⁻¹), aromatic signals
L-652,343 () C₂₂H₁₅F₃NO₂S₂ Inhibits COX/LOX enzymes; low ulcerogenicity
6a () C₄₃H₂₈N₂O₂S₂ 140–145 80% 1H-NMR: δ 7.29–8.30 (m, 27H)
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 397 K (124°C) Dihedral angle: 8.5–13.5°; C–H⋯O interactions
Nitrothiophene carboxamide () C₁₄H₇F₂N₃O₃S₂ 99% LCMS: m/z 367.1 (M+H⁺)

The target compound’s hydroxyethyl group may lower its melting point compared to carbazole-substituted analogs (e.g., 6a at 140–145°C) due to increased polarity.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a compound characterized by its unique structural features, including a bithiophene moiety and a carboxamide functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and modulation of protein aggregation.

Molecular Structure

The molecular formula of this compound is C15H13NO2S3C_{15}H_{13}NO_2S_3, with a molecular weight of approximately 335.45 g/mol. Its structure allows for significant interactions with biological targets, primarily through π–π stacking and hydrogen bonding mechanisms, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuroprotection : Studies have shown that derivatives of benzo[b]thiophene can provide significant neuroprotection against amyloid-beta (Aβ) induced cytotoxicity in neuronal cells. For instance, compounds structurally related to this class have demonstrated the ability to modulate Aβ aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's.
  • Amyloid Modulation : The compound has been evaluated for its effects on Aβ fibrillogenesis. In vitro studies using thioflavin T fluorescence spectroscopy revealed that certain derivatives can either promote or inhibit Aβ aggregation depending on their substituents. This modulation is crucial for developing therapeutic agents targeting amyloid-related pathologies.
  • Antimicrobial Activity : Some thiophene-based compounds have shown promising antibacterial and antifungal properties. Although specific data on the compound is limited, related compounds have been evaluated for their antimicrobial efficacy.

Case Study 1: Neuroprotective Effects

In a recent study, derivatives similar to this compound were tested on mouse hippocampal HT22 cells. The results indicated that certain compounds provided significant protection against Aβ42-induced cytotoxicity. The mechanism involved binding to Aβ aggregates and preventing their toxic effects on neuronal cells .

Case Study 2: Aβ Aggregation Modulation

A series of benzofuran and benzo[b]thiophene derivatives were synthesized and tested for their ability to modulate Aβ42 aggregation. Compounds exhibited varying effects based on their structural modifications:

  • Inhibition of Fibrillogenesis : Compounds with specific substituents showed a significant reduction in Aβ42 fibril formation.
  • Promotion of Fibrillogenesis : Other derivatives increased fibril formation under certain conditions, highlighting the importance of molecular structure in determining biological outcomes .

Data Table: Summary of Biological Activities

Compound NameActivity TypeEffect ObservedReference
Compound ANeuroprotectionSignificant protection against Aβ42 toxicity
Compound BAβ AggregationInhibition of fibrillogenesis
Compound CAntimicrobialAntibacterial activity observed

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